- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

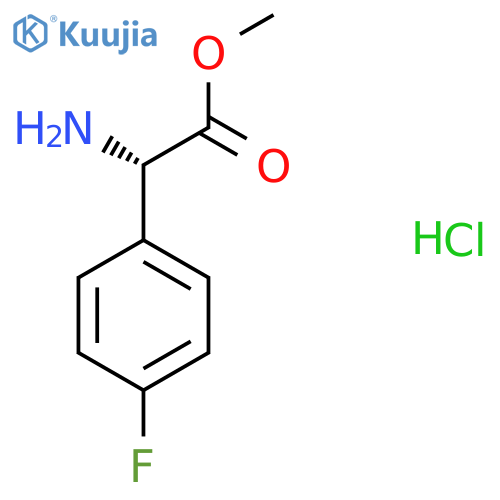

916602-09-0 structure

Nome del prodotto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Numero CAS:916602-09-0

MF:C9H11ClFNO2

MW:219.640545129776

MDL:MFCD12910960

CID:2625021

PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)

- Methyl L-2-(4-fluorophenyl)glycinate HCl

- DTXSID00725443

- MFCD12910960

- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE

- SCHEMBL1432766

- 916602-09-0

- CS-0139585

- A915421

- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-

- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride

- AS-38094

- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride

- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride

- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride

- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride

- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride

- AKOS027321259

- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

-

- MDL: MFCD12910960

- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1

- Chiave InChI: JLGSKYIBZLQSFR-QRPNPIFTSA-N

- Sorrisi: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Proprietà calcolate

- Massa esatta: 219.0462344g/mol

- Massa monoisotopica: 219.0462344g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 179

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 52.3Ų

Proprietà sperimentali

- Colore/forma: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302;H315;H319;H335

- Dichiarazione di avvertimento: P280;P305+P351+P338

- Condizioni di conservazione:2-8 °C

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64180-5/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 5g |

$173 | 2023-09-16 | |

| AstaTech | 64180-25/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 25g |

$477 | 2023-09-16 | |

| AstaTech | 64180-1/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 1g |

$53 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |

Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |

916602-09-0 | 97% | 1g |

¥909.0 | 2024-07-19 | |

| Advanced ChemBlocks | M22709-1G |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 1G |

$155 | 2023-09-15 | |

| 1PlusChem | 1P00IHAG-1g |

Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |

916602-09-0 | 98% | 1g |

$39.00 | 2025-03-01 | |

| A2B Chem LLC | AI61416-10g |

Methyl L-2-(4-fluorophenyl)glycinate HCl |

916602-09-0 | 98% | 10g |

$282.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 250mg |

¥274.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 10g |

¥3951.00 | 2024-04-25 | |

| abcr | AB307373-1g |

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |

916602-09-0 | 97% | 1g |

€141.50 | 2024-04-16 |

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Methanol , Water ; 16 h, rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux

Riferimento

- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Riferimento

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Riferimento

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Riferimento

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Riferimento

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Riferimento

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C

Riferimento

- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Riferimento

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

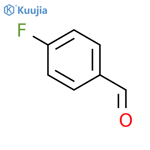

- 4-Fluorobenzaldehyde

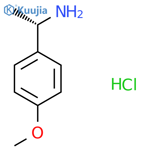

- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride

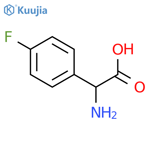

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid

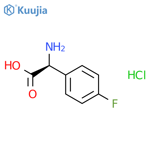

- L-P-Fluorophenylglycine Hydrochloride

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Letteratura correlata

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Prodotti correlati

- 3761-92-0(Hexylmagnesium Bromide, 0.8 M solution in THF)

- 2034411-58-8(N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-sulfonamide)

- 891113-82-9((2E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-yl)methylprop-2-enamide)

- 1226455-47-5(ethyl N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)carbamate)

- 2138103-17-8(2-Pentynoic acid, 4-(3-azetidinyl)-, methyl ester)

- 745055-49-6(3-(3-(4-(2-Methoxyethoxy)phenyl)isoxazol-5-yl)benzoic acid)

- 1468572-12-4(tert-butyl 3-hydroxy-3-(2,3,4-trifluorophenyl)azetidine-1-carboxylate)

- 321522-05-8(Ethyl 5-(2,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo3,4-cpyrazole-3-carboxylate)

- 1545-95-5(Benzenesulfonamide, N-(4-fluorophenyl)-3-nitro-)

- 2138253-73-1(2-(Piperazine-1-carbonyl)-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Purezza:99%

Quantità:5g

Prezzo ($):155.0